![molecular formula C18H21NO5S B3570723 methyl N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B3570723.png)
methyl N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate
Overview
Description
Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate is a similar compound . It has a molecular formula of C10H13NO5S, an average mass of 259.279 Da, and a monoisotopic mass of 259.051453 Da .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate, the molecular formula is C10H13NO5S .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate, it contains a sulfonyl group and a glycinate group, which may undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For Methyl n-[(4-chlorophenyl)sulfonyl]-n-(2-methylphenyl)glycinate, it has a molecular weight of 353.83 . For Methyl n-(4-ethoxyphenyl)-n-(methylsulfonyl)glycinate, it has a molecular weight of 287.34 .Safety and Hazards
properties
IUPAC Name |
methyl 2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-4-24-16-9-11-17(12-10-16)25(21,22)19(13-18(20)23-3)15-7-5-14(2)6-8-15/h5-12H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHQKPKCLPNFMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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